Comparative Cytotoxic Potency Against Human Leukemia HL-60 Cells vs. (−)-Kolavelool
In a direct head-to-head comparison using the same experimental system, (−)-2β-hydroxykolavelool (2β-hydroxykolavelool) and its parent compound (−)-kolavelool were evaluated for selective cytotoxic activity against the HL-60 human leukemia cell line [1]. The 2β-hydroxylated derivative exhibited an IC₅₀ value of 9.58 ± 0.88 μg/mL, compared to 8.97 ± 0.66 μg/mL for (−)-kolavelool [1]. This represents a 6.8% reduction in cytotoxic potency associated with the 2β-hydroxyl substitution, confirming that the structural modification does not abolish activity but modulates it in a measurable, quantifiable manner.
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.58 ± 0.88 μg/mL |
| Comparator Or Baseline | (−)-Kolavelool: 8.97 ± 0.66 μg/mL |
| Quantified Difference | 0.61 μg/mL (6.8% higher IC₅₀ for 2β-hydroxykolavelool, indicating slightly lower potency) |
| Conditions | HL-60 human leukemia cell line; MTT assay; 48 h incubation |
Why This Matters
This direct comparative data enables researchers to select the appropriate clerodane scaffold based on desired cytotoxic potency—2β-hydroxykolavelool offers a slightly attenuated but still selective activity profile, which may be advantageous for mechanistic studies requiring reduced cytotoxicity while retaining target engagement.
- [1] Chawengrum, P., Boonsombat, J., Kittakoop, P., Mahidol, C., Ruchirawat, S., & Thongnest, S. (2018). Cytotoxic and antimicrobial labdane and clerodane diterpenoids from Kaempferia elegans and Kaempferia pulchra. Phytochemistry Letters, 24, 140–144. View Source
